2-溴-N-(3-甲氧基苄基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-bromo-N-(3-methoxybenzyl)butanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds. The first paper discusses the synthesis of a bifunctional chelator using a protecting group strategy, which could be relevant to the synthesis of "2-bromo-N-(3-methoxybenzyl)butanamide" . The second paper explores the properties of 2-methoxy-5-nitrobenzyl bromide as a protein reagent, which shares a methoxybenzyl component with the compound of interest . The third paper details the synthesis and characterization of two hydrazone compounds with methoxybenzylidene moieties, which could offer insights into the molecular structure and potential reactivity of "2-bromo-N-(3-methoxybenzyl)butanamide" .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups and subsequent reactions to build up the desired molecular framework. For example, the first paper describes the use of the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) protecting group in the synthesis of a macrocyclic polyamine . This approach could potentially be adapted for the synthesis of "2-bromo-N-(3-methoxybenzyl)butanamide" by selecting appropriate starting materials and protecting groups to assemble the butanamide backbone and introduce the bromo and methoxybenzyl functionalities.

Molecular Structure Analysis

The third paper provides crystal structure data for compounds with methoxybenzylidene groups, which can be useful in predicting the molecular structure of "2-bromo-N-(3-methoxybenzyl)butanamide" . The reported compounds exhibit E configurations around the C=N double bonds, and similar stereochemical considerations might apply to the target compound. Additionally, the presence of hydrogen bonding in the crystal structures suggests that "2-bromo-N-(3-methoxybenzyl)butanamide" could also engage in such interactions, influencing its solid-state structure and potentially its reactivity.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2-bromo-N-(3-methoxybenzyl)butanamide," but they do provide insights into the reactivity of structurally related compounds. For instance, the second paper discusses the reactivity of 2-methoxy-5-nitrobenzyl bromide with proteins, indicating that the methoxybenzyl moiety can be involved in selective reactions with amino acid residues . This suggests that "2-bromo-N-(3-methoxybenzyl)butanamide" may also exhibit selective reactivity, potentially towards nucleophiles, given the presence of the bromo functional group.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of "2-bromo-N-(3-methoxybenzyl)butanamide," they do offer information on related compounds. For example, the stability of various complexes in serum is discussed in the first paper, which could be relevant when considering the stability of "2-bromo-N-(3-methoxybenzyl)butanamide" under physiological conditions . The solubility, melting point, and other physical properties would need to be determined experimentally, but the structural similarities to the compounds discussed in the papers can provide initial hypotheses regarding these properties.

科学研究应用

光动力疗法应用

- 合成并表征了用含有席夫碱的新型苯磺酰胺衍生物基团取代的锌酞菁,显示出光动力疗法在癌症治疗中的巨大潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其适合作为癌症治疗的 II 型光敏剂 (Pişkin, Canpolat, & Öztürk, 2020).

催化应用

- 已经合成并表征了新型 O 官能化 N-杂环卡宾配体的钯(II) 和金(I) 络合物,由于其独特的结构和电子性质,显示出在催化中的潜在应用 (Ray, Shaikh, & Ghosh, 2007).

海洋生物学研究

- 对红藻 Rhodomela confervoides 中溴酚衍生物的研究导致了具有潜在生物活性的新化合物的鉴定。这些研究有助于我们了解海洋天然产物及其潜在应用 (Zhao 等人,2004).

合成化学

- 使用 BrCCl3 开发了连续流中的光化学苄基溴化,展示了高效合成溴化化合物的潜力。该方法已应用于生成用于 PMB 保护的 p-甲氧基苄基溴,证明了其在合成药学相关中间体中的适用性 (Otake 等人,2019).

安全和危害

While specific safety and hazard information for “2-bromo-N-(3-methoxybenzyl)butanamide” is not available, it’s important to handle all chemicals with care. Avoid breathing in mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

属性

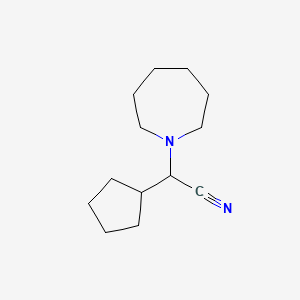

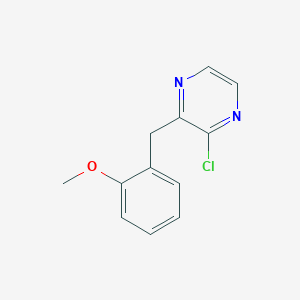

IUPAC Name |

2-bromo-N-[(3-methoxyphenyl)methyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-3-11(13)12(15)14-8-9-5-4-6-10(7-9)16-2/h4-7,11H,3,8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSGZSBKJAWSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC(=CC=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255006 |

Source

|

| Record name | 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-methoxybenzyl)butanamide | |

CAS RN |

1119452-46-8 |

Source

|

| Record name | 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

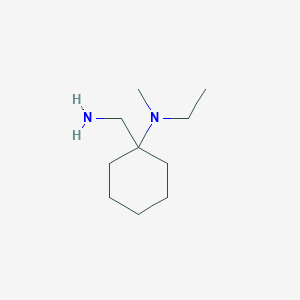

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)